Methyl azetidine-3-carboxylate
Overview
Description
Methyl azetidine-3-carboxylate is a four-membered nitrogen-containing heterocyclic compound It is a derivative of azetidine, which is known for its strained ring structure and significant reactivity
Mechanism of Action
Target of Action
Methyl azetidine-3-carboxylate is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . ADCs and PROTACs are innovative therapeutic agents that combine the specificity of antibodies or ligands with the potency of cytotoxic or protein-degrading agents .
Mode of Action
Instead, it serves as a bridge, connecting the antibody or ligand to the cytotoxic or protein-degrading agent in ADCs and PROTACs . This allows the therapeutic agent to be delivered specifically to the cells expressing the target antigen or protein, thereby enhancing efficacy and reducing off-target effects .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific cytotoxic or protein-degrading agent attached to it. For instance, if the agent is a kinase inhibitor, it would affect signaling pathways involving that particular kinase . The azetidine ring in the structure of this compound contributes to its reactivity, driven by a considerable ring strain .
Pharmacokinetics
As a component of adcs and protacs, its pharmacokinetics would be largely influenced by the properties of the antibody or ligand, as well as the cytotoxic or protein-degrading agent .
Result of Action
The result of this compound’s action is the specific delivery of a cytotoxic or protein-degrading agent to target cells, leading to cell death or protein degradation . The exact molecular and cellular effects would depend on the nature of the attached agent and the target antigen or protein.
Action Environment
The action, efficacy, and stability of this compound, as part of an ADC or PROTAC, can be influenced by various environmental factors. These may include the expression level of the target antigen or protein, the presence of competing molecules, and the physiological conditions of the target cells .
Biochemical Analysis
Biochemical Properties
Methyl azetidine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of amino acids and peptides. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can influence the activity of the enzymes, either inhibiting or activating them, depending on the specific context of the reaction .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it can bind to specific biomolecules, such as enzymes or receptors, and alter their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional or translational machinery of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or extreme pH. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, such as cellular toxicity or organ damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can influence metabolic flux and the levels of various metabolites. For example, this compound can be metabolized by enzymes involved in amino acid synthesis, leading to the production of specific metabolites that can further participate in other biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biological activity, as its accumulation in certain tissues or organelles can enhance or inhibit its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl azetidine-3-carboxylate can be synthesized through various methods. One common approach involves the nucleophilic ring opening of aziridines, followed by cyclization. Another method includes the metal-catalyzed synthesis of azetidines, where palladium catalysts and phosphine ligands are used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often employs the β-lactam synthon approach. This method involves the use of β-lactam intermediates, which undergo ring-opening and subsequent cyclization to form the azetidine ring .
Chemical Reactions Analysis
Types of Reactions: Methyl azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom in the ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Formation of azetidine oxides.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
Methyl azetidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, especially as a scaffold for designing new therapeutic agents.
Industry: this compound is used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Azetidine-3-carboxylic acid: A closely related compound with similar reactivity and applications.
3-Hydroxy-8-methyl-8-azabicyclo [3.2.1]octane-3-carboxylic acid hydrochloride: Another similar compound with a different ring structure.
Uniqueness: Methyl azetidine-3-carboxylate is unique due to its methyl ester group, which imparts different chemical properties compared to its analogs.
Properties
IUPAC Name |
methyl azetidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-5(7)4-2-6-3-4/h4,6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEYNHXHVVYOSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602803 | |
Record name | Methyl azetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343238-58-4 | |
Record name | Methyl azetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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